![molecular formula C19H15N3O3 B3012932 (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1207062-10-9](/img/no-structure.png)

(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

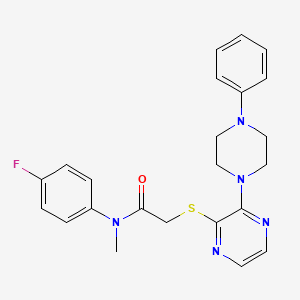

(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylamide that has a pyrazolylphenyl group and a benzo[d][1,3]dioxol-5-yl group attached to its acrylamide moiety.

Scientific Research Applications

Quantum Science and Technology

This compound has potential applications in quantum science, particularly in the development of quantum technologies. It could be used to create quantum dots or other nanostructures that exhibit quantum mechanical properties, which are essential for quantum computing and quantum communication .

Ionospheric Research

In the field of ionospheric research, such as the High-frequency Active Auroral Research Program (HAARP), this compound could be utilized in the creation of new materials that respond to high-frequency radio waves, aiding in the study of the ionosphere .

Social Science Research

Clinical Medicine

In medicine, this compound could be investigated for its pharmacological effects, potentially leading to the development of new drugs. It might be used in clinical trials to explore its efficacy and safety for various medical conditions .

Electronic Health Record Generation

The unique properties of this compound could be beneficial in the field of electronic health record generation, where it might help in creating more secure and efficient ways to store and manage patient data .

Material Science

In material science, the compound could be used to enhance the properties of materials, such as increasing thermal stability or electrical conductivity. It might be incorporated into composites or coatings to improve performance .

Environmental Science

This compound could be applied in environmental science, for instance, in the development of new materials for energy storage like batteries, or in the creation of sensors for environmental monitoring .

Analytical Chemistry

Finally, in analytical chemistry, the compound could be used as a reagent or a catalyst in various chemical analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to improve the accuracy and efficiency of the analytical processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 5-bromo-2-hydroxybenzaldehyde to form 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide. This intermediate is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid to form the final product.", "Starting Materials": [ "4-(1H-pyrazol-3-yl)aniline", "5-bromo-2-hydroxybenzaldehyde", "3-(benzo[d][1,3]dioxol-5-yl)acrylic acid" ], "Reaction": [ "Step 1: 4-(1H-pyrazol-3-yl)aniline is reacted with 5-bromo-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide.", "Step 2: 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) to form the final product, (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide." ] } | |

CAS RN |

1207062-10-9 |

Product Name |

(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide |

Molecular Formula |

C19H15N3O3 |

Molecular Weight |

333.347 |

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C19H15N3O3/c23-19(8-2-13-1-7-17-18(11-13)25-12-24-17)21-15-5-3-14(4-6-15)16-9-10-20-22-16/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+ |

InChI Key |

FMRYUZSUNBIIAB-KRXBUXKQSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)

![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)